molecular formula C10H6F3NO4 B1353637 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione CAS No. 35999-53-2

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

Cat. No. B1353637
CAS RN: 35999-53-2
M. Wt: 261.15 g/mol
InChI Key: CDSAMNVLRSHLPN-UHFFFAOYSA-N
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Description

“4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione” is a chemical compound with the molecular formula C10H6F3NO4 . It is used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .


Synthesis Analysis

The compound has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The molecular weight of “4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione” is 261.16 . The molecular structure of this compound is not explicitly mentioned in the search results.


Chemical Reactions Analysis

The compound has been involved in Schiff base condensation reactions to produce NNO ketoimines bearing trifluoromethyl substituents . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

  • Nickel(II) and Copper(II) complexes of a similar compound, 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione, have been synthesized and characterized. These complexes are of interest due to their unique magnetic and spectral properties, which are altered upon chelation (Woods et al., 2009).

Applications in Solar Cells

  • Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, incorporating a variant of this compound, have been developed for use in dye-sensitized solar cells. These complexes show intense visible light absorption, which is crucial for solar energy conversion (Islam et al., 2006).

Development of Luminescent Materials

  • Europium(III) complexes using 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione have been synthesized, exhibiting characteristic emission bands and potential applications in optical devices (Wang et al., 2015).

Crystal Structure Analysis

  • The crystal structure of related compounds, like the rac-6-Hydroxy-4-(4-nitrophenyl)-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one monohydrate, offers insights into the molecular conformation and stability of these materials (Zhang et al., 2010).

Photostabilization of Polymers

  • β-Dicarbonyl compounds like 4,4,4-trifluoro-phenylbutane-1,3-dione have beenused to effectively photostabilize the photodegradation of polyisoprene, demonstrating potential applications in protecting materials from photoaging (Wu et al., 1991).

Bilirubin Detection in Serum

  • Certain europium(III) complexes, incorporating variants of this compound, have been employed as fluorescence probes for the detection of total bilirubin in blood serum, showcasing a potential application in clinical diagnostics (Yang et al., 2018).

Single-Molecule Magnetic Behaviours

  • Dysprosium(III) complexes featuring different β-diketonate ligands, including derivatives of this compound, have been studied for their single-molecule magnetic behaviors. These findings are significant in the context of materials science and magnetic data storage technologies (Zhang et al., 2016).

Extraction and Separation of Lanthanoids

  • The compound has been utilized as a chelating extractant in the solvent extraction and separation of light lanthanoids, demonstrating its utility in separation science and technology (Atanassova et al., 2010).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis techniques have been applied using derivatives of this compound for creating fused heterocycles, indicating its role in facilitating efficient chemical synthesis (Shaaban, 2008).

Formation Constants of Mixed-Ligand Complexes

  • Studies on the formation constants of mixed-ligand complexes involving cadmium(II) with amino acids and this compound provide valuable insights for understanding complexation reactions in solution (Meena & Grover, 2018).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSAMNVLRSHLPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453963
Record name 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione

CAS RN

35999-53-2
Record name 4,4,4-trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Fan, DJ Wang, J Zheng - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the centrosymmetric title compound, [Cu(C10H5F3NO4)2(C5H5N)2], the CuII atom is hexacoordinate and lies in a square plane formed by four O atoms. Two pyridine molecules …
Number of citations: 2 scripts.iucr.org
S Kumar, G Kumar, M Kapoor, A Surolia… - Synthetic …, 2006 - Taylor & Francis
A series of 1,5‐ and 1,3‐diarylsubstituted pyrazoles were designed, synthesized, and evaluated for their ability to inhibit enoyl‐ACP reductase of Plasmodium falciparum. The inhibitory …
Number of citations: 33 www.tandfonline.com
H Wang, Y Wan, H Du, H Lyu, D Wang - Journal of Luminescence, 2022 - Elsevier
Four bipyrimidine bridged dinuclear Eu (III) complexes of fluorinated β-diketones were synthesized and their photoluminescence behaviors in solution, solid powder state and poly(…
Number of citations: 4 www.sciencedirect.com
M Topa-Skwarczyńska, A Świeży, D Krok… - International Journal of …, 2022 - mdpi.com
Three-dimensional printing in SLA (stereolithography) and DLP (digital light processing) technologies has recently been experiencing a period of extremely rapid development. This is …
Number of citations: 5 www.mdpi.com
AK PATEL - Citeseer
NAS21, NAS91 and its derivatives belong to class FabZ inhibitors have been focused to develop better anti-malarial drugs. Library of 17 analogues was designed from NAS21, NAS91 …
Number of citations: 2 citeseerx.ist.psu.edu
SK Sharma, M Kapoor, TNC Ramya, S Kumar… - Journal of Biological …, 2003 - ASBMB
The emergence of drug-resistant forms of Plasmodium falciparum emphasizes the need to develop new antimalarials. In this context, the fatty acid biosynthesis (FAS) pathway of the …
Number of citations: 129 www.jbc.org
Y Okayasu, J Yuasa - Molecular Systems Design & Engineering, 2018 - pubs.rsc.org
This work demonstrates a methodology for the evaluation of circularly polarized luminescence of a chiral europium(III) (EuIII) complex species in an ensemble system. The chiral EuIII …
Number of citations: 29 pubs.rsc.org
L Chang - 2018 - theses.hal.science
In this work, we have described the development of new transformations using bio-based renewable methyl coumalate as feedstock. An iron and copper catalyzed one-pot sequential …
Number of citations: 3 theses.hal.science
J Okombo, K Chibale - Expert Opinion on Therapeutic Patents, 2016 - Taylor & Francis
Introduction: New antimalarials with novel modes of action are crucial in countering the challenge of emerging drug-resistant Plasmodium falciparum. Equally significant is the …
Number of citations: 9 www.tandfonline.com
K Maity, BS Venkata, N Kapoor, N Surolia… - Journal of structural …, 2011 - Elsevier
The β-hydroxyacyl-acyl carrier protein dehydratase of Plasmodium falciparum (PfFabZ) catalyzes the third and important reaction of the fatty acid elongation cycle. The crystal structure …
Number of citations: 30 www.sciencedirect.com

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